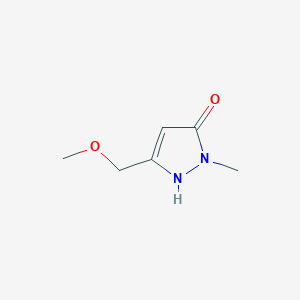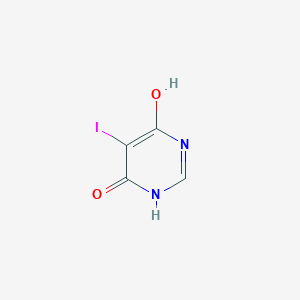![molecular formula C19H20O4 B1401047 2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid CAS No. 1361113-80-5](/img/structure/B1401047.png)
2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid
Vue d'ensemble
Description
2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid (2MPCA) is an organic compound with a molecular formula of C14H16O3. It is a white crystalline solid that is insoluble in water and has a melting point of about 150 °C. 2MPCA is a member of a class of compounds known as phenylalkanols, which have been studied for their potential applications in the pharmaceutical, agricultural, and food industries.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
- The compound is involved in the synthesis of indole and benzimidazole derivatives, offering potential applications in diverse chemical reactions (Wang et al., 2016).
- It is used in the preparation of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, an intermediate in various organic reactions (Pimenova et al., 2003).
- The compound plays a role in the formation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which has various chemical transformations (Shtabova et al., 2005).
Structural and Conformational Studies
- It contributes to understanding the crystal structure and conformational preferences in related compounds, as seen in studies of similar molecules (Katrusiak, 1996).
- X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, offer insights into the structural aspects of similar compounds (Wang et al., 2017).
Potential Biological Activities
- Similar compounds have been studied for their anti-inflammatory activity, indicating potential biological relevance of the compound (Tozkoparan et al., 1998).
- Compounds related to 2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid have been isolated from marine-derived fungi, suggesting possible applications in drug discovery (Xu et al., 2017).
Miscellaneous Applications
- It is involved in various synthetic strategies, such as the selective activation of primary carboxylic acids in the presence of electron-rich triarylbismuthanes, indicating its utility in specialized chemical syntheses (Ogawa et al., 1994).
- The compound and its derivatives have potential in the synthesis of complex organic molecules, as demonstrated in studies on the synthesis of microsclerodermins (Sasaki et al., 1997).
Propriétés
IUPAC Name |
2-[[3-(2-methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-17-9-3-2-8-16(17)15-7-4-6-14(12-15)13-19(18(20)21)10-5-11-23-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDXDGHDNVCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)CC3(CCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



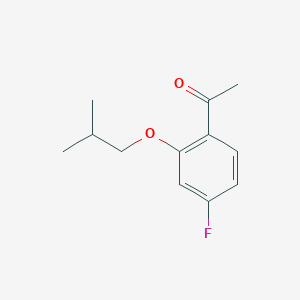
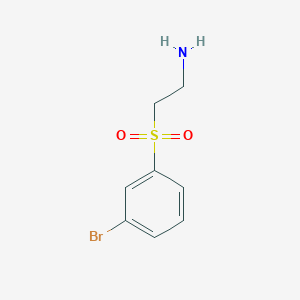

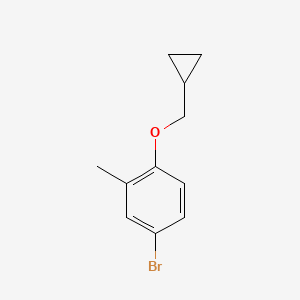
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)


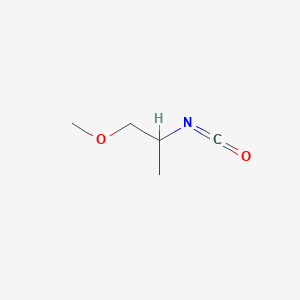
amine](/img/structure/B1400983.png)
